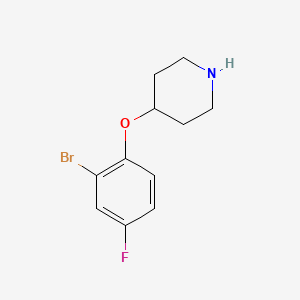

4-(2-Bromo-4-fluorophenoxy)piperidine

CAS No.: 647014-45-7

Cat. No.: VC2110062

Molecular Formula: C11H13BrFNO

Molecular Weight: 274.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647014-45-7 |

|---|---|

| Molecular Formula | C11H13BrFNO |

| Molecular Weight | 274.13 g/mol |

| IUPAC Name | 4-(2-bromo-4-fluorophenoxy)piperidine |

| Standard InChI | InChI=1S/C11H13BrFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |

| Standard InChI Key | PNRXVTVLQJODIK-UHFFFAOYSA-N |

| SMILES | C1CNCCC1OC2=C(C=C(C=C2)F)Br |

| Canonical SMILES | C1CNCCC1OC2=C(C=C(C=C2)F)Br |

Introduction

4-(2-Bromo-4-fluorophenoxy)piperidine is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique molecular structure, which consists of a piperidine ring bonded to a phenoxy group containing bromine and fluorine substituents. The molecular formula of this compound is CHBrFNO, and it has a molecular weight of approximately 274.13 g/mol.

Synthesis Methods

The synthesis of 4-(2-Bromo-4-fluorophenoxy)piperidine typically involves palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. Another common method involves nucleophilic substitution reactions, where 2-bromo-4-fluorophenol reacts with piperidine derivatives in the presence of a base, often in solvents like dimethylformamide or dichloromethane under reflux conditions.

Synthesis Conditions

| Reagents | Solvents | Conditions |

|---|---|---|

| 2-Bromo-4-fluorophenol | Dimethylformamide (DMF) | Reflux |

| Piperidine derivatives | Dichloromethane (DCM) | Base present |

| Palladium catalyst | Various organic solvents | Suzuki–Miyaura coupling |

Biological Activities and Potential Applications

Research indicates that 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride exhibits potential biological activities, including interactions with specific molecular targets that can modulate enzyme or receptor activity. This can lead to significant biological effects, although detailed mechanisms of action are not fully elucidated. Compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, potentially influencing pathways involved in mood regulation or cognitive function.

Potential Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Pharmaceutical Intermediate |

| Organic Synthesis | Versatile Building Block |

| Biological Research | Potential Neurotransmitter Modulator |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume